molecular formula C15H17NO B15086775 1-(4-(p-Tolyloxy)phenyl)ethanamine

1-(4-(p-Tolyloxy)phenyl)ethanamine

Cat. No.: B15086775
M. Wt: 227.30 g/mol
InChI Key: BYALPFZCZNURCB-UHFFFAOYSA-N
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Description

1-(4-(p-Tolyloxy)phenyl)ethanamine is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol It is a derivative of ethanamine, featuring a phenyl ring substituted with a p-tolyloxy group

Preparation Methods

The synthesis of 1-(4-(p-Tolyloxy)phenyl)ethanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of p-tolyl ether followed by reduction and amination . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-(p-Tolyloxy)phenyl)ethanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-(p-Tolyloxy)phenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-(p-Tolyloxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The exact pathways can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .

Comparison with Similar Compounds

1-(4-(p-Tolyloxy)phenyl)ethanamine can be compared with similar compounds such as:

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-[4-(4-methylphenoxy)phenyl]ethanamine

InChI

InChI=1S/C15H17NO/c1-11-3-7-14(8-4-11)17-15-9-5-13(6-10-15)12(2)16/h3-10,12H,16H2,1-2H3

InChI Key

BYALPFZCZNURCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)N

Origin of Product

United States

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